2-(2,6-Difluorophenyl)propan-1-ol
Description
Rationale for Research Focus on Arylpropanol Scaffold Architectures
Arylpropanol scaffolds, characterized by a three-carbon chain attached to an aromatic ring and bearing a hydroxyl group, are prevalent in a multitude of biologically active compounds and approved drugs. This structural unit provides a versatile platform for molecular design, offering a combination of rigidity from the aromatic ring and conformational flexibility from the propanol (B110389) chain. This balance is crucial for optimizing interactions with biological targets such as enzymes and receptors. The arylpropanolamine substructure, a derivative of the arylpropanol scaffold, is a key component in many pharmaceuticals. The specific arrangement of the aryl group, the hydroxyl group, and the potential for an amino group on the propanol chain allows for a three-dimensional presentation of pharmacophoric features that can lead to high-potency and selective therapeutic agents.
Strategic Importance of Fluorinated Aromatic Alcohols in Advanced Organic Synthesis
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. beilstein-journals.org Fluorine is the most electronegative element, and its incorporation into an aromatic ring, as seen in 2-(2,6-Difluorophenyl)propan-1-ol, can have profound effects. These include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the in vivo half-life of a drug molecule.
Increased Lipophilicity: In many cases, the addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its absorption and distribution within the body.
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions and solubility.
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be exploited to lock it into a bioactive shape.
These unique properties make fluorinated aromatic alcohols highly valuable intermediates in the synthesis of advanced materials and pharmaceuticals, driving research into their preparation and reactivity.
Overview of Current Research Landscape for this compound and its Analogs
Direct and extensive research specifically on this compound is not widely documented in publicly accessible literature. However, the research landscape for its analogs and the broader class of fluorinated arylpropanols is active. For instance, analogs with different fluorine substitution patterns, such as 2-(2,4-difluorophenyl) and 2-(3,4-difluorophenyl) propanol derivatives, are key intermediates in the synthesis of various pharmaceuticals.
A notable example is Nirogacestat, an anti-cancer medication, which contains a 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino moiety, a more complex structure that incorporates a difluorinated aryl ring. wikipedia.org The synthesis of such complex molecules often involves the use of simpler fluorinated building blocks. Research in this area is often focused on the development of efficient and stereoselective synthetic methods to produce these chiral alcohols with high purity. Catalytic asymmetric synthesis is a particularly important field, aiming to control the three-dimensional structure of the molecule, which is often critical for its biological activity. While specific studies on this compound are scarce, the ongoing interest in its structural motifs suggests its potential as a valuable, yet underexplored, building block in medicinal chemistry and organic synthesis.
Chemical and Physical Properties
Below is a table summarizing the known properties of this compound and its precursor, 2',6'-Difluoropropiophenone (B1297544).
| Property | This compound | 2',6'-Difluoropropiophenone |
| CAS Number | 1521023-94-8 beilstein-journals.org | 85068-31-1 nih.gov |
| Molecular Formula | C₉H₁₀F₂O beilstein-journals.org | C₉H₈F₂O nih.gov |
| Molecular Weight | 172.17 g/mol beilstein-journals.org | 170.16 g/mol nih.gov |
| IUPAC Name | This compound | 1-(2,6-difluorophenyl)propan-1-one nih.gov |
| Physical Form | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Spectroscopic Data | Data not available in public literature | Data not available in public literature |
Synthesis and Reactivity
Detailed experimental procedures for the synthesis of this compound are not readily found in peer-reviewed journals. However, a common synthetic route to such secondary alcohols is the reduction of the corresponding ketone. In this case, this compound would likely be synthesized via the reduction of 2',6'-Difluoropropiophenone.
Proposed Synthetic Route:
A variety of reducing agents could be employed for this transformation, with the choice influencing the reaction conditions and selectivity. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for the reduction of ketones to secondary alcohols. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, although they are less selective and require more stringent reaction conditions.
The reactivity of this compound would be characteristic of a secondary alcohol. The hydroxyl group can undergo a range of reactions, including:
Oxidation: To yield the corresponding ketone, 2',6'-Difluoropropiophenone.
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
Substitution: The hydroxyl group can be converted to a good leaving group (e.g., a tosylate) and then displaced by a nucleophile.
Structure
3D Structure
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6,12H,5H2,1H3 |
InChI Key |
PCDSEZVBBHFTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2,6 Difluorophenyl Propan 1 Ol
Stereo- and Regioselective Synthesis Strategies
The precise control of stereochemistry and regiochemistry is paramount in the synthesis of 2-(2,6-difluorophenyl)propan-1-ol, as its biological and chemical properties are intrinsically linked to its three-dimensional structure.
Enantioselective Reduction of Prochiral Ketone Precursors
A prominent strategy for synthesizing enantiomerically enriched this compound involves the asymmetric reduction of the corresponding prochiral ketone, 2-(2,6-difluorophenyl)propan-1-one. This transformation is often accomplished using chiral catalysts that can differentiate between the two enantiotopic faces of the ketone.
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. wikipedia.org This reaction employs a chiral oxazaborolidine catalyst, developed by Itsuno and further popularized by Corey, Bakshi, and Shibata, in combination with a stoichiometric reducing agent like borane (B79455) (BH3). wikipedia.orgorganic-chemistry.org The catalyst, typically derived from a chiral amino alcohol, forms a complex with the borane, enhancing its Lewis acidity and creating a chiral environment around the ketone. nrochemistry.com This setup facilitates the stereoselective transfer of a hydride ion to the ketone, yielding the desired chiral alcohol with high enantiomeric excess (ee). wikipedia.orgnrochemistry.com The mechanism involves the coordination of the ketone to the Lewis acidic boron of the catalyst in a sterically controlled manner, followed by an intramolecular hydride transfer from the coordinated borane. wikipedia.org
Noyori Asymmetric Hydrogenation: Another cornerstone of asymmetric ketone reduction is the Noyori asymmetric hydrogenation. This method utilizes ruthenium (II) catalysts bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a diamine ligand. youtube.comyoutube.com The reaction proceeds via the hydrogenation of the ketone, often under pressure, to produce the chiral alcohol with exceptional enantioselectivity. youtube.comethz.ch The axial chirality of the BINAP ligand creates a well-defined chiral pocket around the metal center, which dictates the facial selectivity of the ketone coordination and subsequent hydride transfer from the ruthenium complex. youtube.comyoutube.com
A comparison of these two systems is presented in the table below:
| Feature | Corey-Bakshi-Shibata (CBS) Reduction | Noyori Asymmetric Hydrogenation |
| Catalyst | Chiral oxazaborolidine | Ruthenium-chiral diphosphine (e.g., Ru-BINAP) |
| Reductant | Borane (BH3) or its complexes | Hydrogen gas (H2) |
| Key Feature | Lewis acid-catalyzed hydride transfer | Transition metal-catalyzed hydrogenation |
| Advantages | Mild reaction conditions, broad substrate scope | High turnover numbers, exceptional enantioselectivity |
The efficacy of asymmetric catalytic systems heavily relies on the structure of the chiral ligand. chemrxiv.org Ligand design and optimization are crucial for achieving high enantioselectivity and reactivity. In the context of synthesizing this compound, the steric and electronic properties of the ligand associated with the metal catalyst play a pivotal role.
For instance, in Noyori-type hydrogenations, variations in the phosphine (B1218219) ligands can significantly impact the outcome. The development of ligands with different bite angles, steric bulk, and electronic properties allows for the fine-tuning of the catalyst's performance for a specific substrate. wikipedia.org The goal is to create a catalyst that provides a snug fit for the transition state leading to the desired enantiomer while destabilizing the transition state for the other enantiomer.
Similarly, in organocatalysis, such as proline-catalyzed reactions, modifications to the catalyst structure can enhance stereocontrol. mdpi.com The introduction of bulky substituents or specific functional groups can influence the orientation of the reactants in the transition state, leading to improved enantioselectivity.
Organometallic Approaches to Carbon-Carbon Bond Formation
Organometallic reagents are instrumental in forming the carbon skeleton of this compound. A common approach involves the reaction of an organometallic nucleophile with a suitable electrophilic precursor.
For example, a Grignard reagent derived from a 2,6-difluorophenyl halide can be reacted with propylene (B89431) oxide. This reaction, while effective for carbon-carbon bond formation, typically yields a racemic mixture of the desired alcohol. To achieve enantioselectivity, chiral ligands can be employed to modify the reactivity of the organometallic species or a subsequent kinetic resolution step can be introduced.
Another strategy involves the use of organozinc reagents in the presence of a chiral catalyst. The enantioselective addition of diethylzinc (B1219324) to aldehydes, for instance, can be catalyzed by chiral amino alcohols or other ligands to produce chiral secondary alcohols. mdpi.com
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient route to complex molecules. nih.gov For the synthesis of precursors to this compound, MCRs can be designed to assemble the core structure in a convergent manner.
For instance, a Mannich-type reaction involving a 2,6-difluorophenyl-containing starting material, an aldehyde, and an amine could be envisioned to construct a β-amino ketone intermediate. nih.gov Subsequent reduction and functional group manipulations could then lead to the target alcohol. The use of chiral catalysts, such as chiral phosphoric acids, in MCRs can induce stereoselectivity, leading to enantiomerically enriched products. nih.gov
Development of Novel Starting Materials and Reaction Intermediates
The innovation in the synthesis of this compound is also driven by the development of new starting materials and the strategic use of reaction intermediates.
For example, the synthesis of novel fluorinated chalcones, such as (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, provides a versatile intermediate. nih.gov This α,β-unsaturated ketone can undergo a variety of transformations, including conjugate addition and asymmetric reduction of the carbonyl group, to introduce the necessary stereocenters.
Furthermore, the development of synthetic routes to functionalized pyrrolidines, such as R-2-(2,5-difluorophenyl)pyrrolidine, highlights the importance of creating chiral building blocks that can be elaborated into more complex structures. google.com While not directly leading to the target propanol (B110389), these methods showcase strategies for introducing chirality into difluorophenyl-containing scaffolds.
Synthetic Routes from 2,6-Difluorobenzaldehyde (B1295200) and Related Precursors
A primary and well-established route to this compound involves the use of 2,6-difluorobenzaldehyde as a starting material. The most common method is the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. chadsprep.comsigmaaldrich.com
The synthesis proceeds by reacting 2,6-difluorobenzaldehyde with an ethylmagnesium halide, typically ethylmagnesium bromide, in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). chadsprep.comchemistryconnected.com The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. This addition step forms a magnesium alkoxide intermediate. Subsequent acidic workup of this intermediate protonates the alkoxide, yielding the final product, this compound. chemistryconnected.comyoutube.com
Reaction Scheme: Grignard Synthesis
Step 1: Grignard Reagent Addition
2,6-Difluorobenzaldehyde + Ethylmagnesium Bromide → Magnesium (2-(2,6-difluorophenyl)propan-1-oxide)bromide
Step 2: Acidic Workup
Magnesium (2-(2,6-difluorophenyl)propan-1-oxide)bromide + H₃O⁺ → this compound + Mg(OH)Br
While this method is robust and widely applicable, it is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the quenching of the reagent and a reduction in yield. chadsprep.comsigmaaldrich.com
Exploiting 2',6'-Difluoropropiophenone (B1297544) as a Key Synthon
An alternative and highly efficient pathway to this compound is through the reduction of 2',6'-difluoropropiophenone. This method is particularly notable for its potential for high atom economy and the possibility of enantioselective synthesis to produce specific stereoisomers. nih.gov
Catalytic hydrogenation is a premier method for this transformation. nih.govthieme-connect.de This process involves the reduction of the ketone functionality using molecular hydrogen (H₂) in the presence of a metal catalyst. nih.gov Various catalysts have been shown to be effective for the hydrogenation of aromatic ketones. nih.gov Palladium-based catalysts, such as palladium on carbon (Pd/C), are commonly used for the straightforward reduction to the corresponding alcohol. nih.govmdpi.com
For the production of enantiomerically pure this compound, asymmetric catalytic hydrogenation is the method of choice. nih.govyoutube.com This is achieved using chiral catalysts, often based on ruthenium or iridium complexes with chiral ligands. nih.govdicp.ac.cn These catalysts create a chiral environment that directs the hydrogenation to one face of the prochiral ketone, leading to a high enantiomeric excess (ee) of one stereoisomer. nih.govyoutube.com
Table 1: Catalyst Systems for Asymmetric Ketone Hydrogenation
| Catalyst Type | Metal | Chiral Ligand Example | Key Features |
| Noyori-type | Ruthenium | BINAP derivatives, DPEN derivatives | High activity and enantioselectivity, often used under neutral or slightly basic conditions. nih.gov |
| Iridium-based | Iridium | SYNPHOS, DIFLUORPHOS | Effective for asymmetric hydrogenation of various quinolines and ketones. dicp.ac.cn |
Green Chemistry Principles in Scalable Synthesis
The growing emphasis on sustainable chemical manufacturing has driven the development of greener synthetic routes for this compound, focusing on reducing environmental impact and improving process efficiency.
Solvent-Free and Aqueous Medium Reactions
A significant advancement in green chemistry is the move away from volatile organic solvents. For the reduction of 2',6'-difluoropropiophenone, several greener alternatives have been explored.
Aqueous Phase Catalysis: Performing the reduction in water offers substantial environmental benefits as water is non-toxic, non-flammable, and readily available. liv.ac.uknih.gov Asymmetric transfer hydrogenation (ATH) in water has emerged as a viable and efficient method. liv.ac.uknih.gov In this process, a hydrogen donor, such as a formate (B1220265) salt, is used in place of molecular hydrogen. liv.ac.uknih.gov This approach can lead to high reaction rates and enantioselectivities. liv.ac.uk
Transfer Hydrogenation: This technique utilizes alternative hydrogen sources like isopropanol (B130326) or formic acid, often in the presence of a transition metal catalyst. mdpi.comepa.gov Transfer hydrogenation can be performed under milder conditions and avoids the need for high-pressure hydrogenation equipment. Ruthenium and iridium complexes are also effective catalysts for this transformation. mdpi.com
Solvent-Free Reactions: The ideal green reaction would be conducted without any solvent. While specific solvent-free methods for the synthesis of this compound are not widely reported, research into the solvent-free reduction of ketones using hydroboration catalyzed by AgSbF₆ under base-free conditions shows promise for future applications. organic-chemistry.org
Atom Economy and Process Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.comscranton.edu
The atom economy is calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100jocpr.comyoutube.comGrignard Reaction Route: The synthesis of this compound from 2,6-difluorobenzaldehyde via a Grignard reaction involves the formation of a magnesium salt byproduct, which lowers the atom economy. liv.ac.uk
Catalytic Hydrogenation Route: In contrast, the catalytic hydrogenation of 2',6'-difluoropropiophenone is a highly atom-economical addition reaction. nih.gov In theory, all the atoms of the reactants (the ketone and molecular hydrogen) are incorporated into the final alcohol product, leading to a 100% atom economy. nih.gov The catalyst, being used in small amounts and recyclable, is not included in the calculation. scranton.edu
Table 2: Theoretical Atom Economy Comparison
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
| Grignard Synthesis | 2,6-Difluorobenzaldehyde, Ethylmagnesium Bromide, H₃O⁺ (for workup) | This compound | Mg(OH)Br | < 100% |
| Catalytic Hydrogenation | 2',6'-Difluoropropiophenone, H₂ | This compound | None | 100% |
This comparison clearly demonstrates that from an atom economy perspective, the catalytic hydrogenation of 2',6'-difluoropropiophenone is the superior and more efficient method for the synthesis of this compound. This highlights the importance of catalyst development in achieving greener chemical processes.
Elucidation of Chemical Reactivity and Transformation Pathways of 2 2,6 Difluorophenyl Propan 1 Ol
Hydroxyl Group Derivatization and Functionalization
The primary alcohol group is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework.
The primary alcohol of 2-(2,6-difluorophenyl)propan-1-ol can be selectively oxidized to yield the corresponding aldehyde, 2-(2,6-difluorophenyl)propanal, or further to the carboxylic acid, 2-(2,6-difluorophenyl)propanoic acid. The choice of oxidizing agent and reaction conditions determines the final product.
For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. youtube.com Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly employed for this type of selective oxidation of primary alcohols. youtube.com
Complete oxidation to the carboxylic acid can be achieved using stronger oxidizing agents, such as potassium dichromate(VI) in an acidic medium. mrcolechemistry.co.ukmyschool.ng The reaction typically involves heating the alcohol with the oxidizing agent. myschool.ng The aldehyde is an intermediate in this process, which is then further oxidized to the carboxylic acid. myschool.ng
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Product Class |
| This compound | Pyridinium Chlorochromate (PCC) | 2-(2,6-Difluorophenyl)propanal | Aldehyde |
| This compound | Acidified Potassium Dichromate(VI) | 2-(2,6-Difluorophenyl)propanoic acid | Carboxylic Acid |
This table presents plausible oxidation reactions based on general principles of organic chemistry.
The hydroxyl group can readily undergo etherification and esterification reactions, which are fundamental for diversifying the molecular structure.
Etherification: This process involves the formation of an ether linkage (C-O-C). A common method for synthesizing ethers from alcohols is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the acid-catalyzed dehydration of alcohols, although this is more suitable for symmetrical ether synthesis. More contemporary methods include using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) with dimethyl sulfoxide (B87167) in an alcohol solvent to chemoselectively form ethers. organic-chemistry.org
Esterification: The reaction of this compound with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) in the presence of an acid catalyst yields an ester. youtube.comchemguide.co.uk This reaction, known as Fischer esterification when reacting with a carboxylic acid, is typically performed by heating the alcohol and carboxylic acid with a strong acid like sulfuric acid. chemguide.co.ukmasterorganicchemistry.com The use of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com
Table 2: Examples of Etherification and Esterification of this compound
| Reaction Type | Reagent(s) | General Product Structure |
| Etherification | 1. NaH2. R-X (Alkyl halide) | 1-Alkoxy-2-(2,6-difluorophenyl)propane |
| Esterification | R-COOH, H⁺ (Acid catalyst) | 2-(2,6-Difluorophenyl)propyl alkanoate |
This table illustrates general pathways for etherification and esterification based on established organic reactions.
Aromatic Ring Modification and Substitution Chemistry
The difluorophenyl ring is an electron-deficient system due to the strong inductive electron-withdrawing effect of the two fluorine atoms. This deactivation influences the course of electrophilic aromatic substitution reactions.
The fluorine atoms, despite being deactivating, are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance. csbsju.eduuci.edu In this compound, the two fluorine atoms are at positions 2 and 6. The position para to the 2-fluoro substituent is position 5, and the position para to the 6-fluoro substituent is position 3. The position between the two fluorine atoms is sterically hindered. The alkyl substituent at position 1 is a weak activating group and is also ortho, para-directing. Therefore, electrophilic attack is most likely to occur at the positions least deactivated and sterically accessible, which would be the positions meta to both fluorine atoms (positions 4 and, to a lesser extent, the more hindered position between the fluorines). However, the directing effects of the fluorine atoms would favor substitution at the positions ortho and para to them. csbsju.eduyoutube.com The interplay of these electronic and steric factors will determine the final regiochemical outcome. youtube.com In many cases, fluorine can act as an activating substituent in certain electrophilic aromatic substitution reactions. acs.orgacs.org
Halogenation: The introduction of another halogen atom onto the aromatic ring would proceed via an electrophilic aromatic substitution mechanism. chemistry.coach This typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to generate a more potent electrophile. chemistry.coachlibretexts.org Given the directing effects of the existing substituents, a mixture of isomers is possible, with the substitution pattern being influenced by the specific halogen and reaction conditions.
Nitro-substitution: Nitration involves treating the compound with a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgmasterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com The nitro group is strongly deactivating and a meta-director. libretexts.org The position of nitration on the 2-(2,6-difluorophenyl) moiety will be governed by the combined directing effects of the two fluorine atoms and the alkyl side chain. Studies on the nitration of related N-protected tetrahydroquinolines have shown that regioselectivity can be achieved by carefully choosing the reaction conditions and protecting groups. researchgate.net
Propane (B168953) Backbone Derivatization
The propane backbone itself offers limited sites for direct functionalization under standard conditions. However, it is conceivable that under specific biocatalytic conditions, modifications could occur. For instance, certain methanotrophic bacteria are capable of oxidizing alkanes. nih.gov While their primary function is methane (B114726) oxidation, they can co-metabolize other short-chain alkanes like propane, potentially introducing hydroxyl groups. nih.gov It is also possible to envision reactions that proceed via radical mechanisms to functionalize the C-H bonds of the propane chain, though this would likely be less selective. Another possibility for derivatization could involve elimination reactions to form an alkene, such as 2-(2,6-difluorophenyl)prop-1-ene, which could then undergo a variety of addition reactions.
Mechanistic Insights into Key Chemical Transformations
Due to the absence of published research on the reactivity of this compound, there is a corresponding lack of mechanistic studies.
Investigation of Reaction Intermediates and Transition States
No experimental or computational studies have been found that investigate the reaction intermediates or transition states involved in chemical transformations of this compound. The analysis of transition states, which are energy peaks in a reaction coordinate, is fundamental to understanding reaction mechanisms but cannot be performed without defined reactions. While plausible intermediates such as carbocations or radicals could be proposed for hypothetical reactions, no specific research has been conducted to identify or characterize them for this compound.
Kinetic Studies and Reaction Rate Determinants
Kinetic studies to determine reaction rates and the factors that influence them have not been reported for any reaction involving this compound. Such studies are essential for optimizing reaction conditions and understanding reaction mechanisms. For instance, pyrolysis studies on simpler alcohols like 2-propanol have provided detailed kinetic data and identified key reaction pathways, but similar research on the more complex, fluorinated title compound is not available.
2 2,6 Difluorophenyl Propan 1 Ol As a Strategic Building Block in Advanced Molecular Design
Precursor in Complex Organic Molecule Synthesis
The structural framework of 2-(2,6-difluorophenyl)propan-1-ol is a key starting point for the development of more intricate molecular architectures. Its difluorinated phenyl ring and reactive propanol (B110389) side chain allow for a variety of chemical transformations, leading to a wide range of derivatives.
The this compound moiety is a component of a broader class of substituted propan-2-ol derivatives. google.comgoogle.com The synthesis of these compounds often begins with precursors like 1-(2,6-difluorophenyl)propan-1-one. nih.gov For instance, epoxide derivatives can be prepared from the corresponding ketone, which then serve as versatile intermediates. google.com These epoxides can be reacted with various nucleophiles to generate a library of substituted propanol derivatives. The flexibility in selecting reactants allows for the creation of derivatives where the hydroxyl group or other parts of the propanol chain are modified, leading to compounds with diverse physical and chemical properties. google.com
The 2-(2,6-difluorophenyl) moiety is a critical component in the synthesis of various pharmacologically important heterocyclic systems.
Pyrimidine (B1678525) Derivatives: A notable application is the synthesis of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one derivatives. researchgate.net The synthesis begins with 2-(2,6-difluorophenyl)acetonitrile, a close synthetic relative of the target alcohol. This starting material undergoes a series of reactions, including cyclopropanation and subsequent condensation with thiourea (B124793) in a basic medium, to construct the pyrimidine ring system. researchgate.net The resulting pyrimidine derivative can then be further alkylated to produce a range of analogues. researchgate.net
Imidazole (B134444) and Triazole Derivatives: The difluorophenyl-propanol scaffold is fundamental to many antifungal agents, which are often based on imidazole and triazole heterocycles. drugbank.com For example, the synthesis of fluconazole (B54011), a prominent triazole antifungal, involves a 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol structure. nih.govebi.ac.uk While fluconazole itself contains a 2,4-difluorophenyl group, the synthetic strategies are adaptable for the 2,6-difluoro isomer. drugbank.comnih.gov The general approach involves creating an epoxide from a difluorophenyl-substituted acetone (B3395972) precursor, followed by ring-opening with a nitrogen-containing heterocycle like 1,2,4-triazole. nih.gov Similarly, imidazo[1,2-a]pyridine (B132010) derivatives, which are important in medicinal chemistry, can be synthesized through Friedel–Crafts-type reactions, demonstrating a method by which the difluorophenyl-containing fragment could be appended to an imidazole-based system. mdpi.commdpi.com The incorporation of the difluorophenyl group is a key step in creating molecules that can interact effectively with biological targets. nih.govnih.gov
Scaffold for Pharmacologically Active Analogs (excluding clinical trials)
The unique structural and electronic properties conferred by the 2,6-difluorophenyl group make this scaffold a prime candidate for the design of new pharmacologically active molecules. Researchers have utilized this building block to synthesize analogues with potential therapeutic applications, particularly in the antifungal domain.
The core structure of this compound is closely related to that of the widely used antifungal drug fluconazole. drugbank.comnih.gov This has inspired the design and synthesis of numerous analogues aimed at discovering new antifungal agents. nih.govrsc.org The general strategy involves modifying the propanol backbone and the attached heterocyclic moieties while retaining the difluorophenyl group. nih.gov
For instance, a series of fluconazole analogues were synthesized based on the structure of the cytochrome P450 14α-demethylase (CYP51) active site, the target enzyme for azole antifungals. nih.gov These syntheses often start from a difluorophenyl-substituted ketone, which is converted to an oxirane. This intermediate is then reacted with a triazole group to form the core alcohol structure, which can be further modified. nih.gov Research has shown that creating derivatives with different heterocyclic side chains or substituents on the phenyl ring can lead to compounds with potent antifungal activity. nih.govrsc.org
| Derivative Type | Core Scaffold | Synthetic Precursor Example | Target Heterocycle | Reference |
| Pyrimidine Analogues | 6-[1-(2,6-difluorophenyl)cyclopropyl]pyrimidine | 2-(2,6-difluorophenyl)acetonitrile | Pyrimidine | researchgate.net |
| Triazole Analogues | 2-(2,4-difluorophenyl)propan-2-ol | 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone | Triazole | nih.gov |
| Imidazopyrimidine Analogues | Imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Imidazole, Pyrimidine | nih.gov |
| Furopyridine Analogues | Furopyridine | Furopyridine core | Pyridine | nih.gov |
This table is interactive. Click on the headers to sort.
Structure-activity relationship (SAR) studies are crucial for optimizing the design of new drug candidates. mdpi.comrsc.org For antifungal analogues derived from the difluorophenyl-propanol scaffold, SAR studies have provided key insights into the features required for biological activity. nih.govnih.gov
Key findings from SAR studies on related antifungal compounds include:
The Tertiary Alcohol Group: The hydroxyl group on the central propanol chain is often critical for binding to the heme iron atom in the active site of the target enzyme, CYP51. drugbank.com
The Difluorophenyl Ring: This group plays a significant role in binding within a hydrophobic pocket of the enzyme. The position of the fluorine atoms can modulate binding affinity and metabolic stability. drugbank.com
The Heterocyclic Moieties (Triazole/Imidazole): At least one triazole or imidazole ring is essential for coordinating with the heme iron of CYP51, inhibiting its function. drugbank.com The nature and number of these heterocyclic rings can be modified to fine-tune activity. rsc.org
Side Chain Modifications: In studies of pyrimidine derivatives containing a 1-(2,6-difluorophenyl)cyclopropyl group, the structure of an alkylsulfanyl fragment attached to the pyrimidine ring was found to strongly influence the compound's cytotoxicity. researchgate.net This indicates that even parts of the molecule distant from the core scaffold can have a profound impact on its biological profile.
Structural modifications to the this compound scaffold directly influence how the resulting analogues interact with their molecular targets at an atomic level. rsc.org The goal of these modifications is to enhance binding affinity and selectivity for the fungal enzyme over its human counterparts. drugbank.com
Molecular docking studies have shown that the difluorophenyl group of fluconazole-like compounds fits into a specific pocket of the CYP51 enzyme. rsc.org The fluorine atoms can form favorable interactions with amino acid residues in this pocket. The tertiary alcohol and one of the triazole rings are positioned to interact directly with the central heme group, which is the catalytic core of the enzyme. drugbank.com
By systematically altering the structure—for example, by replacing one heterocycle with another, adding substituents to the phenyl ring, or changing the linker between the core and the heterocycles—researchers can modulate these key interactions. researchgate.net For example, adding hydrogen bond donors or acceptors can create new interactions with specific amino acid residues in the target protein, potentially increasing potency. nih.gov The strategic placement of fluorine atoms, as seen in the 2,6-difluorophenyl group, alters the electronic distribution of the ring, which can enhance binding and improve properties like metabolic resistance. beilstein-journals.org
Exploration in Agrochemical Research
The 2,6-difluorophenyl moiety, a key feature of this compound, is a significant structural element in the design of modern agrochemicals. Its inclusion in a molecule can influence biological activity, metabolic stability, and other properties crucial for effective crop protection agents. Research in this area has led to the development of potent herbicides and fungicides that incorporate this difluorinated phenyl ring.
One notable example is the development of herbicides that act as acetohydroxyacid synthase (AHAS) inhibitors. This enzyme is essential for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant death. A study focused on the design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide, a novel herbicide candidate. nih.gov This compound, which features the 2,6-difluorophenyl group, demonstrated significant post-emergent herbicidal activity against various broad-leaf weeds while showing good safety for crops like rice, maize, and wheat. nih.gov
Furthermore, the 2,6-difluorophenyl structure is present in the fungicide Oxathiapiprolin. This compound is known for its effectiveness against a range of oomycete pathogens. nam.org The presence of the 2,6-difluorophenyl group in these and other agrochemical compounds underscores the importance of precursors like this compound as building blocks in the synthesis of new and improved agricultural products.
Applications in Specialty Chemicals and Materials Science
The unique electronic properties conferred by the two fluorine atoms on the phenyl ring of this compound make it a valuable precursor in the field of specialty chemicals and materials science. In particular, the 2,6-difluorobenzene unit has been explored for its utility in the development of liquid-crystal mixtures.
A patent in this area describes the use of various 2,6-difluorobenzene derivatives in liquid-crystal compositions. wipo.int These compounds are noted for their chemical and photochemical stability, low melting points, and the ability to form wide liquid-crystal phases, especially nematic phases. wipo.int The incorporation of the 2,6-difluorophenyl moiety can influence the dielectric anisotropy and other physical properties of the liquid crystal material, which are critical for their performance in display technologies and other optical applications. While the patent covers a broad range of 2,6-difluorobenzenes, it highlights the potential of this structural motif, and by extension, compounds like this compound that can be used to synthesize such materials.
Generation of Chiral Intermediates for Stereochemically Defined Compounds
The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. This compound, possessing a chiral center at the carbon bearing the hydroxyl group, is a strategic building block for the synthesis of such stereochemically defined compounds.
The generation of chiral intermediates from racemic mixtures can be achieved through various methods, including chiral resolution and asymmetric synthesis. Chiral resolution involves the separation of enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers. A study on the chiral resolution of 3-monochloro-1,2-propanediol highlights the importance of separating enantiomers to understand their distinct toxicological profiles. nih.gov This principle is directly applicable to this compound, where the separation of its (R) and (S) enantiomers would provide access to chirally pure building blocks.
Asymmetric synthesis, on the other hand, aims to directly produce a single enantiomer. One approach is the desymmetrization of a prochiral or meso compound. For instance, the desymmetrization of a propane-1,3-diol derivative was successfully used to introduce a quaternary chiral center in the synthesis of a drug substance intermediate. thieme-connect.de This strategy could be conceptually applied to precursors of this compound to stereoselectively generate the desired enantiomer.
Furthermore, recent advances in stereoselective synthesis have focused on the activation of C-F bonds. A method for the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) with a chiral sulfide (B99878) has been reported to produce stereoenriched fluoroalkanes. nih.gov Such innovative methods for creating chiral centers in fluorinated molecules are highly relevant to the utilization of this compound as a chiral intermediate. The ability to access enantiomerically pure forms of this compound opens up possibilities for the synthesis of complex, stereochemically defined molecules with potential applications in various fields of advanced molecular design.
Advanced Spectroscopic and Structural Elucidation in Research Contexts
Application of Advanced NMR Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of organic compounds. magritek.com While basic one-dimensional NMR provides information on the chemical environment and connectivity of atoms, advanced 2D techniques and the use of chiral derivatizing agents are often required for the definitive assignment of stereochemistry. wordpress.com
For a chiral alcohol like 2-(2,6-Difluorophenyl)propan-1-ol, determining the absolute configuration at the stereocenter (C2) is a key analytical challenge. A common strategy involves the use of chiral derivatizing agents (CDAs), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. By reacting the alcohol with both enantiomers of the CDA, a pair of diastereomeric esters is formed. These diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts (Δδ) can be systematically analyzed to assign the absolute configuration of the original alcohol. wordpress.comnih.gov
Two-dimensional NMR techniques are also crucial for structural confirmation and stereochemical analysis.
Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other, helping to map out the spin systems within the molecule and confirm the propan-1-ol backbone.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity. For derivatives of this compound, NOESY can help determine the relative orientation of the phenyl ring and the propanol (B110389) side chain, providing insights into preferred conformations. ipb.pt
The increasing complexity of molecules in research necessitates the use of these advanced NMR methods for complete and accurate structural elucidation. ipb.pt
Table 1: Representative ¹H NMR Chemical Shift Data for a Generic 2-Aryl-1-propanol Scaffold Note: This table is illustrative. Actual chemical shifts for this compound would require experimental data.
| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (CH₂) | 3.5 - 3.7 | m | - |
| H2 (CH) | 2.9 - 3.1 | m | - |
| H3 (CH₃) | 1.2 - 1.4 | d | ~7.0 |
| Ar-H | 6.9 - 7.3 | m | - |
| OH | 1.5 - 2.5 | br s | - |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy encompasses techniques that utilize the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a primary chiroptical method used to determine the enantiomeric excess (ee) of a chiral sample. nih.govnsf.govbohrium.com Enantiomeric excess is a measure of the purity of an enantiomer in a mixture and is a critical parameter in asymmetric synthesis. hindsinstruments.commasterorganicchemistry.com
The principle of using CD spectroscopy for ee determination relies on the linear relationship between the magnitude of the CD signal and the concentration difference between the two enantiomers. nsf.gov A typical workflow involves the following steps:
Preparation of Calibration Samples: A series of samples with known enantiomeric compositions (e.g., 100% R, 80% R, 60% R, etc.) are prepared.
CD Spectra Measurement: The CD spectrum of each calibration sample is recorded. Chiral molecules will exhibit characteristic positive or negative absorptions, known as Cotton effects, at specific wavelengths.
Construction of a Calibration Curve: The intensity of the CD signal at a chosen wavelength is plotted against the known % ee of the samples. This typically yields a linear calibration curve. nih.govnsf.govhindsinstruments.com
Analysis of Unknown Sample: The CD spectrum of the sample with unknown ee is measured under the same conditions, and its CD intensity is used to determine the % ee by interpolation from the calibration curve. nsf.gov
This method is often adaptable to high-throughput screening formats, offering a rapid and efficient alternative to chromatographic methods like chiral HPLC for determining enantiopurity. bohrium.comhindsinstruments.com While direct CD analysis of this compound is possible if it possesses a suitable chromophore, derivatization with a chromophoric auxiliary can be employed to enhance the signal and facilitate analysis. wordpress.com
Table 2: Illustrative Data for Enantiomeric Excess Determination via Circular Dichroism Note: This is a hypothetical example to illustrate the principle.
| Sample | Enantiomeric Excess (% ee) | CD Signal Intensity (mdeg) at λₘₐₓ |
| 1 | 100 (R-enantiomer) | +25.0 |
| 2 | 50 | +12.5 |
| 3 | 0 (Racemic) | 0.0 |
| 4 | -50 | -12.5 |
| 5 | -100 (S-enantiomer) | -25.0 |
| Unknown | To be determined | +18.0 |
X-ray Crystallography for Novel Derivative Structures
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and absolute stereochemistry, making it the gold standard for structural elucidation. nih.govnih.gov The process involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern to calculate an electron density map, from which the atomic positions can be determined. nih.gov
While obtaining a suitable single crystal of the parent compound, this compound, might be challenging, researchers often synthesize derivatives to facilitate crystallization and structural analysis. These derivatives can incorporate functionalities that promote crystal packing or contain heavy atoms to aid in solving the phase problem during structure determination. nih.gov
Structural studies on related compounds containing the 2,6-difluorophenyl moiety have been reported, providing valuable insight into the steric and electronic effects of this group. For instance, the crystal structure of (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a chalcone derivative, has been fully characterized, revealing details of its molecular conformation and intermolecular interactions. scispace.com Similarly, structural reports on other halogenated phenyl derivatives provide a basis for understanding how the difluoro substitution pattern influences crystal packing and molecular geometry. nih.govresearchgate.net The analysis of such derivative structures provides an unambiguous confirmation of connectivity and stereochemistry that can be correlated with spectroscopic data. chapman.edu
Table 3: Representative Crystallographic Data for a Phenylpropanol Derivative Note: Data is based on a published structure of a related compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, to illustrate typical parameters. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₃H₁₇Cl₂FO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.0123 (3) |
| b (Å) | 9.8754 (5) |
| c (Å) | 25.1432 (13) |
| Volume (ų) | 1491.88 (13) |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Investigations of 2 2,6 Difluorophenyl Propan 1 Ol and Its Derivatives
Molecular Docking Studies for Ligand-Target Interactions (non-clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level. In the context of 2-(2,6-Difluorophenyl)propan-1-ol and its derivatives, molecular docking studies, though not extensively reported for the parent compound itself, have been performed on structurally similar molecules and derivatives containing the key difluorophenyl moiety. These studies provide valuable insights into potential biological targets and binding modes.
One area where derivatives of phenylpropanol have been investigated is in the context of antifungal activity. Specifically, compounds containing a difluorophenyl group have been the subject of molecular docking studies against fungal lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.govdaneshyari.com Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.
For instance, a series of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, which are analogs of the antifungal drug fluconazole (B54011), were synthesized and their interactions with CYP51 were investigated through computational docking. nih.gov The docking experiments revealed that the inhibitory action of these compounds involves a multi-faceted interaction with the active site of CYP51. This includes a coordination bond with the heme iron, interactions with a hydrophilic H-bonding region, and engagement with both a broad hydrophobic region and a narrow hydrophobic cleft within the enzyme's active site. nih.gov
Similarly, other studies on triazole derivatives targeting CYP51 have highlighted the importance of the halogenated phenyl group in binding within a hydrophobic cavity of the enzyme. frontiersin.org The shared triazole ring of these inhibitors typically coordinates with the heme group, while the halogenated phenyl moiety orients itself towards a cleft between the I helix and the B'-C loop of the protein. frontiersin.org The primary driving force for the binding of these inhibitors to CYP51 has been identified as hydrophobic interactions. frontiersin.org
While not containing a difluorophenyl group, a molecular docking study on the structurally related compound, 2-Phenylpropan-2-ol, has provided insights into its potential interactions with the human protein SDS22 (suppressor of Dis2 mutant 2). researchgate.net This protein is a regulator of protein phosphatase 1 (PP1), which is involved in various cellular processes. researchgate.netnih.gov In this in silico study, 2-Phenylpropan-2-ol was docked into the active site of SDS22, and its binding affinity was calculated.
The molecular docking results for 2-Phenylpropan-2-ol and other ligands against the SDS22 protein are summarized in the table below.
| Ligand Name | Binding Energy (kcal/mol) | Interacting Residues |
| 2-Phenylpropan-2-ol | -6.2 | ARG340, THR356 |
| Benzeneacetonitrile, 4-hydroxy- | -6.9 | TYR339, ARG340 |
| α-Terpineol | -6.2 | ARG340, THR356, GLN334 |
| Coumarin | -6.2 | ARG340, THR356 |
| Phenanthridone | -6.0 | TYR339, ALA355, THR356, PRO337 |
| Table 1: Molecular Docking Results of Selected Ligands with SDS22 Protein. Data sourced from an in silico screening study identifying potential inhibitor molecules targeting the SDS22 protein. researchgate.net |
The study on 2-Phenylpropan-2-ol indicated that it forms hydrogen bonds with the amino acid residues ARG340 and THR356 within the binding site of the SDS22 protein. researchgate.net This interaction, with a binding energy of -6.2 kcal/mol, suggests a stable binding, highlighting its potential as a modulator of the SDS22-PP1 interaction. researchgate.net
Future Research Directions and Emerging Opportunities
Development of Novel Asymmetric Catalytic Systems for Enhanced Enantioselectivity
The enantioselective reduction of the corresponding prochiral ketone, 2',6'-difluoropropiophenone (B1297544), is the most direct route to optically active 2-(2,6-difluorophenyl)propan-1-ol. While several catalytic systems have been developed, the pursuit of higher enantioselectivity, improved catalyst efficiency, and broader substrate scope remains a key research focus.
Future research in this area will likely concentrate on the design and application of novel chiral catalysts. Ruthenium-based catalysts, particularly those of the Noyori-Ikariya type, such as Ru-TsDPEN complexes, have shown considerable promise in the asymmetric transfer hydrogenation of ketones. researchgate.netrsc.orgnih.govresearchgate.netmdpi.com These catalysts, often utilized with isopropanol (B130326) as a hydrogen source, can achieve high enantiomeric excess (ee). ias.ac.in Further development could involve modifying the ligand sphere of these ruthenium complexes to fine-tune their steric and electronic properties for optimal interaction with the difluorinated substrate.
Another promising avenue is the exploration of chiral oxazaborolidine catalysts, often referred to as CBS catalysts, for the asymmetric reduction of ketones. ias.ac.innih.govtcichemicals.comijprs.com These catalysts, used in conjunction with a borane (B79455) source, have a proven track record for delivering high enantioselectivity in the reduction of various ketones. tcichemicals.comlookchem.com Research into optimizing the catalyst structure and reaction conditions for 2',6'-difluoropropiophenone is warranted.
High-throughput screening techniques are becoming increasingly vital in the discovery of new and improved catalysts. nih.govnih.govcmu.edu These methods allow for the rapid evaluation of large libraries of catalysts and reaction conditions, significantly accelerating the identification of optimal systems for producing enantiopure this compound.
Table 1: Examples of Catalytic Systems for Asymmetric Ketone Reduction
| Catalyst Type | Example Catalyst | Reductant | Typical ee (%) |
| Ruthenium-TsDPEN | [(p-cymene)RuCl((S,S)-TsDPEN)] | Isopropanol/Formic Acid | >90 |
| Chiral Oxazaborolidine | (R)-MeCBS | Borane-DMS | >95 |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govbeilstein-journals.orgasynt.com The synthesis of chiral alcohols, including this compound, is well-suited for integration into flow chemistry platforms. mdpi.com
Future research will focus on developing robust and efficient continuous flow processes for the asymmetric hydrogenation of 2',6'-difluoropropiophenone. This will involve the use of immobilized catalysts packed into flow reactors, allowing for continuous operation and easy separation of the catalyst from the product stream. beilstein-journals.org Key process parameters such as residence time, temperature, pressure, and solvent will need to be optimized to maximize conversion and enantioselectivity.
Automated synthesis platforms are also set to play a crucial role in the future of synthesizing compounds like this compound. nih.gov These platforms can automate the entire synthesis workflow, from reagent dispensing to purification and analysis, enabling the rapid production of compound libraries for screening purposes. The integration of artificial intelligence and machine learning with these platforms could further accelerate the discovery of new synthetic routes and the optimization of reaction conditions.
Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage |
| Enhanced Safety | Controlled handling of hazardous reagents and reaction conditions. |
| Improved Heat & Mass Transfer | More efficient and consistent reactions. |
| Scalability | Easier to scale up from laboratory to industrial production. |
| Automation | Potential for continuous, unattended operation. |
Exploration of this compound in New Chemical Biology Probes
The unique properties of the fluorine atom, such as its high electronegativity and the ability of the ¹⁹F nucleus to be detected by magnetic resonance imaging (MRI), make fluorinated molecules attractive candidates for the development of chemical biology probes. frontiersin.orgmdpi.comresearchgate.netnih.gov The this compound scaffold could serve as a valuable building block for the design of novel probes.
Future research could explore the incorporation of this fluorinated motif into molecules designed for ¹⁹F MRI. frontiersin.orgmdpi.comacs.org The presence of two fluorine atoms on the phenyl ring could provide a strong and specific signal for imaging applications. By attaching this scaffold to targeting moieties, such as peptides or antibodies, it may be possible to develop probes for the specific imaging of biological targets in vitro and in vivo.
Furthermore, the difluorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov This makes this compound and its derivatives interesting for the development of new therapeutic agents. The chirality of the alcohol also adds another dimension for optimizing biological activity.
Sustainable Synthesis and Biocatalytic Approaches
The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on reducing waste, using renewable resources, and employing milder reaction conditions. Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, is a powerful tool for achieving these goals. tcichemicals.comroutledge.comtaylorfrancis.comresearchgate.net
The enantioselective reduction of 2',6'-difluoropropiophenone to this compound is an ideal candidate for a biocatalytic approach. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that can catalyze the reduction of ketones to alcohols with high enantioselectivity. nih.govrsc.org
Future research in this area will focus on identifying and engineering enzymes with high activity and selectivity for 2',6'-difluoropropiophenone. Whole-cell biocatalysis, using microorganisms that express the desired enzyme, offers a cost-effective and operationally simple approach. routledge.comtaylorfrancis.comnih.govgoogle.com The development of robust whole-cell systems for the production of enantiopure this compound is a key area for future investigation.
Another sustainable approach is the deracemization of a racemic mixture of this compound. This can be achieved through a combination of an enantioselective oxidation of one enantiomer followed by a reduction of the resulting ketone, often using biocatalysts. entrechem.com
Table 3: Biocatalytic Approaches for Chiral Alcohol Synthesis
| Biocatalytic Method | Description | Key Enzymes |
| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone. | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs) |
| Deracemization | Conversion of a racemic mixture to a single enantiomer. | Oxidases and Reductases |
| Whole-Cell Biocatalysis | Use of microbial cells expressing the desired enzyme(s). | Various, depending on the desired transformation. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,6-difluorophenyl)propan-1-ol, and how is purity validated?
- Methodology : Synthesis often begins with 2,6-difluorobenzaldehyde as a precursor. Key steps include condensation reactions (e.g., with propanol derivatives) and chiral resolution for enantiopure forms. For example, asymmetric hydroformylation of styrene derivatives can yield (R)-enantiomers with high enantiomeric excess (e.g., 96.5% HPLC purity) .
- Purity Validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical. In one study, HPLC purity exceeded 96%, while NMR (400 MHz, CDCl) confirmed structural integrity with peaks at δ 7.20 (m, 1H, aromatic), 3.72 (m, 2H, -CHOH), and 1.24 (d, 3H, -CH) .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray crystallography : Resolves chiral centers (e.g., (R)-configuration at the propanol backbone) .
- NMR spectroscopy : NMR identifies fluorine environments (e.g., para-fluorine chemical shifts at -110 to -120 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 201.21 for CHFNO) .
Q. What safety protocols are essential when handling fluorinated derivatives like this compound?
- Precautions : Use PPE (gloves, goggles), work in fume hoods, and avoid direct skin contact. Fluorinated compounds may release toxic HF under extreme conditions. Waste disposal should comply with EPA guidelines for halogenated organics .
Q. How stable is this compound under varying pH and temperature conditions?
- Stability Studies : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The compound is stable at room temperature but may degrade above 150°C. In acidic/basic conditions, the propanol hydroxyl group may undergo esterification or oxidation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for pharmacological applications?
- Chiral Catalysts : Use Rhodium or Palladium complexes with chiral ligands (e.g., BINAP) for asymmetric hydroformylation. A study achieved 96.5% enantiomeric excess using a Rh-catalyzed system .
- Challenges : Competing side reactions (e.g., racemization) require strict control of reaction time and temperature (e.g., 40–60°C in inert atmospheres) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Approaches :
- Density Functional Theory (DFT) : Models electronic effects of fluorine substituents on aromatic rings, influencing binding affinity .
- Molecular Docking : Predicts interactions with serotonin receptors (e.g., 5-HT) due to structural similarity to known agonists .
Q. How do researchers resolve contradictions in reported biological activity data?
- Case Example : Discrepancies in neuropharmacological effects may arise from enantiomeric impurities. Validate enantiopurity via chiral HPLC and correlate with in vitro assays (e.g., IC values for receptor binding). A study showed (R)-enantiomers had 10x higher activity than (S)-forms .
Q. What reaction pathways enable functionalization of the propanol backbone?
- Key Reactions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
